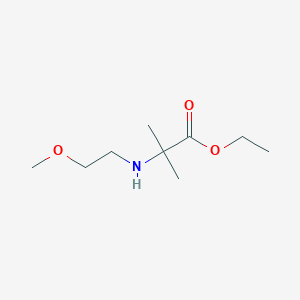![molecular formula C9H15NO B13519752 I+/--(Aminomethyl)bicyclo[2.2.1]hept-5-ene-2-methanol CAS No. 72799-72-5](/img/structure/B13519752.png)
I+/--(Aminomethyl)bicyclo[2.2.1]hept-5-ene-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-1-{bicyclo[2.2.1]hept-5-en-2-yl}ethan-1-ol is a compound characterized by a bicyclic structure with an amino and hydroxyl functional group. This compound is notable for its unique structural features, which include a norbornene ring system. The presence of both amino and hydroxyl groups makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-{bicyclo[2.2.1]hept-5-en-2-yl}ethan-1-ol typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethanol with ammonia or an amine under specific conditions. One common method involves the use of a pressure reactor where cyclopentadiene reacts with allyl alcohol to form bicyclo[2.2.1]hept-5-en-2-ylmethanol, which is then aminated .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-{bicyclo[2.2.1]hept-5-en-2-yl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives such as ketones, amides, and other substituted compounds.
Scientific Research Applications
2-amino-1-{bicyclo[2.2.1]hept-5-en-2-yl}ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-amino-1-{bicyclo[2.2.1]hept-5-en-2-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-yl-methanol: Similar structure but lacks the amino group.
Bicyclo[2.2.1]hept-5-en-2-yl-4-methylbenzenesulfonate: Contains a sulfonate group instead of the amino and hydroxyl groups.
Bicyclo[2.2.1]hept-5-en-2-one: Contains a ketone group instead of the hydroxyl and amino groups.
Uniqueness
The presence of both amino and hydroxyl groups in 2-amino-1-{bicyclo[221]hept-5-en-2-yl}ethan-1-ol makes it unique compared to its analogs
Properties
CAS No. |
72799-72-5 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-amino-1-(2-bicyclo[2.2.1]hept-5-enyl)ethanol |
InChI |
InChI=1S/C9H15NO/c10-5-9(11)8-4-6-1-2-7(8)3-6/h1-2,6-9,11H,3-5,10H2 |
InChI Key |
YRQLHPAOXUNHLC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


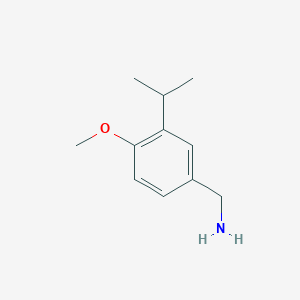
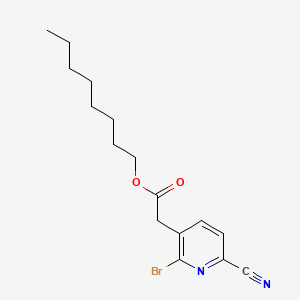



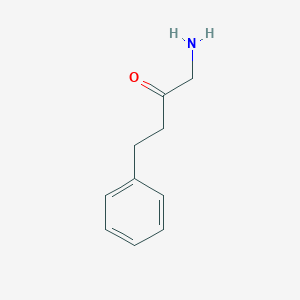


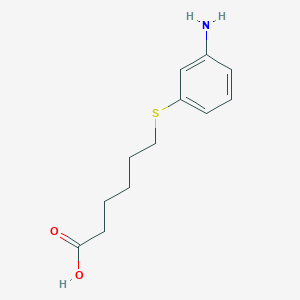
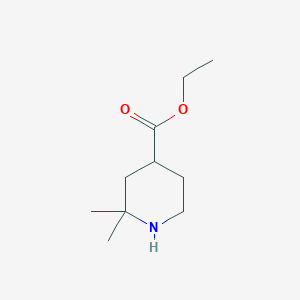
![[2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride](/img/structure/B13519755.png)

![4-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13519761.png)
